molecular formula C22H23ClN4O3 B2427645 5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 1022903-79-2

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2427645
M. Wt: 426.9
InChI Key: VTOLLSGXXWFPIR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. Based on its structure, it contains functional groups such as amide, chloro, and methoxy groups . It’s important to note that the exact properties and characteristics of this compound would depend on its specific structure and the arrangement of these functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, molecular weight, and solubility, would be determined by its specific structure .

Scientific Research Applications

Cytotoxicity and Anticancer Activity

  • Synthesis and Cytotoxic Activity : This compound is involved in the synthesis of 5-amino-N-aryl-1H-pyrazoles, which have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential for cancer treatment research (Hassan, Hafez, & Osman, 2014).
  • Antiproliferative Effects on Cancer Cells : Derivatives of this compound have shown antiproliferative activities against melanoma cells and hematopoietic cell lines, with some compounds exhibiting potent activities comparable to standard treatments (Kim et al., 2011).

Chemical Synthesis and Reactions

  • Chemical Synthesis and Structural Analysis : Studies on the synthesis and reaction of similar pyrazole derivatives have been conducted, contributing to our understanding of their chemical properties and potential applications in various fields (Khutova et al., 2013).
  • Hydrogen-Bonded Chains and Aggregates : Investigations into the molecular structures of related compounds have revealed the formation of hydrogen-bonded chains and aggregates, which is significant for understanding their chemical behavior and potential applications (Abonía et al., 2007).

Potential Antipsychotic Agents

  • Novel Antipsychotic Agents : This chemical framework has been explored for the development of potential antipsychotic agents, particularly those that do not interact with dopamine receptors, offering new avenues for psychiatric medication research (Wise et al., 1987).

Serotonin Receptor Antagonists

  • Serotonin Receptor Binding : Derivatives of this compound have been evaluated for their binding affinity to serotonin receptors, aiding in the development of drugs targeting these receptors (Kuroita, Sakamori, & Kawakita, 1996).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds can cause skin irritation, allergic skin reactions, and serious eye damage .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. Similar compounds have been used in a variety of research studies, indicating that this compound could also have potential uses in scientific research .

properties

IUPAC Name

5-chloro-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-phenylethyl]-1,3-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-14-18(20(23)27(2)26-14)21(28)25-19(16-7-5-4-6-8-16)22(29)24-13-15-9-11-17(30-3)12-10-15/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOLLSGXXWFPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)NC(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-{2-[(4-methoxybenzyl)amino]-2-oxo-1-phenylethyl}-1,3-dimethyl-1H-pyrazole-4-carboxamide

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